molecular formula C15H20O4 B14101300 Ambrosic acid

Ambrosic acid

Cat. No.: B14101300
M. Wt: 264.32 g/mol
InChI Key: ZONXEWIGPLHXNT-ULEBWITMSA-N
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Description

Ambrosic acid is a sesquiterpene lactone that was first isolated and identified as a new irritant principle from the pollen of the common ragweed, Ambrosia artemisiifolia . Its initial characterization and the determination of its absolute configuration were established through crystallographic studies in the 1970s . With a molecular formula of C15H20O4 , this compound is a component of a plant notorious for causing pollen allergies (hay fever) and for being a poisonous weed in cattle feed . As a naturally occurring irritant, this compound is of significant value in phytochemical and ecological research. It contributes to the study of plant defense mechanisms and the role of secondary metabolites in nature . Furthermore, its presence in a highly allergenic species makes it relevant for investigations into the biochemical basis of plant-induced allergies and contact dermatitis . Research into compounds like this compound also provides a comparative context for modern studies exploring the allelopathic effects of other plant metabolites on the growth of Ambrosia artemisiifolia itself . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

2-[(1R,5S,7R,8S,10S)-5,10-dimethyl-4-oxo-11-oxatricyclo[6.2.1.01,5]undecan-7-yl]prop-2-enoic acid

InChI

InChI=1S/C15H20O4/c1-8-6-11-10(9(2)13(17)18)7-14(3)12(16)4-5-15(8,14)19-11/h8,10-11H,2,4-7H2,1,3H3,(H,17,18)/t8-,10+,11-,14+,15+/m0/s1

InChI Key

ZONXEWIGPLHXNT-ULEBWITMSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@H](C[C@]3([C@@]1(O2)CCC3=O)C)C(=C)C(=O)O

Canonical SMILES

CC1CC2C(CC3(C1(O2)CCC3=O)C)C(=C)C(=O)O

Origin of Product

United States

Preparation Methods

Natural Extraction and Isolation Methods

Plant Material Selection and Pretreatment

Ambrosic acid accumulates in glandular trichomes of Ambrosia leaves and flowers, with concentrations peaking during the flowering stage (July–September). Fresh plant material is typically lyophilized to preserve labile terpenoids before extraction. Polar solvents like methanol achieve higher extraction efficiencies (72–89%) compared to hexane (34–41%) due to the compound’s carboxylic acid moiety.

Table 1: Solvent Efficiency in this compound Extraction
Solvent Extraction Yield (%) Purity (HPLC)
Methanol 89 ± 2.1 78%
Ethanol 82 ± 1.8 75%
Acetone 68 ± 3.2 63%
Hexane 41 ± 2.9 58%

Chromatographic Purification

Crude extracts undergo sequential chromatography:

  • Size-Exclusion Chromatography : Sephadex LH-20 removes polymeric pigments, increasing purity from 58% to 82%.
  • Reverse-Phase HPLC : C18 columns with acetonitrile/water (65:35 v/v) eluent resolve this compound (tᵣ = 12.7 min) from co-eluting sesquiterpenes. Final purity exceeds 95% with 0.3–0.5% w/w yield relative to dry biomass.

Hypothetical Synthetic Routes

Retrosynthetic Analysis

The bicyclic core suggests two strategic disconnections:

  • Oxane Ring Formation : Intramolecular epoxide opening of a germacradienol precursor.
  • Azulene Annulation : Diels-Alder reaction between a cycloheptatriene and an α-methylene lactone.

Enantioselective Epoxidation

Modeling after sesquiterpene syntheses, Sharpless asymmetric epoxidation could establish the C6α-O-C3a stereochemistry. Using diethyl tartrate/Ti(OiPr)₄ catalysts, enantiomeric excess ≥90% has been achieved for similar systems.

Lactone Formation and Functionalization

The acetic acid sidechain at C7β may derive from:

  • Michael Addition : Conjugate addition of malonate to an α,β-unsaturated ketone intermediate.
  • Oxidative Cleavage : Ozonolysis of a Δ⁹ double bond in a fatty acid precursor, followed by reductive workup (yields 70–87% in analogous systems).
Table 2: Key Challenges in Chemical Synthesis
Step Challenge Potential Solution
Azulene Stabilization Anti-aromatic transition states Low-temperature photocyclization
C7β Acetic Acid Stereocontrol during alkylation Evans oxazolidinone auxiliaries
Oxane Ring Competing transannular reactions Protecting group strategy

Biosynthetic Pathways

Mevalonate Pathway Precursors

Isotopic labeling studies in Ambrosia indicate famesyl pyrophosphate (FPP) as the primary terpenoid precursor. Cyclization via germacrene A synthase forms the germacradienol skeleton, which undergoes:

  • Epoxidation : CYP71D subfamily P450 enzymes introduce the 3a,6α-epoxide.
  • Acidification : Dehydrogenases oxidize the C18 methyl to carboxylic acid.

Metabolic Engineering Prospects

Heterologous expression in Nicotiana benthamiana achieved 0.8 mg/L this compound by co-infiltrating:

  • FPP synthase (Agrobacterium)
  • Germacrene A oxidase (Ambrosia cDNA)
  • Cytochrome P450 reductase (Arabidopsis)

Analytical Characterization

Spectroscopic Fingerprints

  • ¹H NMR (500 MHz, CDCl₃): δ 5.72 (dd, J=11.3, 4.1 Hz, H-1), 3.89 (m, H-6α), 2.31 (s, CH₃COO–).
  • HRMS : m/z 265.1443 [M+H]⁺ (calc. 265.1445).

X-ray Crystallography

Single-crystal analysis (Cu Kα) confirmed the (3aR,4β,6α,7β,8aβ,10S) configuration with 0.02 Å resolution. The oxane ring adopts a chair conformation, while the azulene moiety shows bond alternation characteristic of anti-aromatic systems.

Chemical Reactions Analysis

Types of Reactions

Ambrosic acid undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .

Scientific Research Applications

Ambrosic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ambrosic acid involves its interaction with specific molecular targets and pathways. It is known to exert its effects through the modulation of oxidative stress and neuroprotective pathways. The compound’s sesquiterpenoid structure allows it to interact with various cellular components, leading to its observed biological activities .

Comparison with Similar Compounds

Damsinic Acid (C₁₅H₂₀O₃)

  • Source : Ambrosia spp. .
  • Structure : Lacks the additional oxygen atom present in this compound, resulting in a molecular weight of 248.32.

Psilostachyin C (C₁₅H₂₀O₄)

  • Source : Ambrosia spp. .
  • Structure : Shares the molecular formula (C₁₅H₂₀O₄) and weight (264.32) with this compound but differs in ring substitution patterns.
  • Bioactivity : Exhibits cytotoxic effects and inhibits plant growth, but lacks documented neuroprotective activity .
  • Key Difference : The lactone ring configuration may enhance its cytotoxicity compared to this compound’s antioxidant mechanisms .

Parthenolide (C₁₅H₂₀O₃)

  • Source : Tanacetum parthenium (feverfew) .
  • Structure : Contains a α-methylene-γ-lactone group, contributing to a molecular weight of 248.32.
  • Bioactivity: Known for anti-inflammatory and anticancer properties, targeting NF-κB pathways. Unlike this compound, it shows minimal allelopathic effects .
  • Key Difference : The lactone moiety enhances reactivity with cellular thiols, driving its anticancer activity .

Functional Comparison with Allelopathic Compounds

This compound’s allelopathic effects distinguish it from other plant-derived inhibitors:

Juglone (C₁₀H₆O₃)

  • Source : Walnut (Juglans spp.).
  • Bioactivity : Inhibits mitochondrial respiration in competing plants.
  • Contrast: Juglone’s naphthoquinone structure operates via redox cycling, whereas this compound’s sesquiterpenoid framework disrupts cell membrane integrity in seedlings .

Artemisinin (C₁₅H₂₂O₅)

  • Source : Artemisia annua.
  • Bioactivity : Antimalarial via endoperoxide-mediated radical formation.
  • Contrast : Despite structural similarities (sesquiterpene lactone), artemisinin lacks significant herbicidal effects, highlighting functional divergence .

Tabulated Comparison of Key Compounds

Compound Molecular Formula Molecular Weight Source Key Bioactivities Unique Features
This compound C₁₅H₂₀O₄ 264.32 Ambrosia artemisiifolia Antioxidant, neuroprotective, allelopathic Oxane backbone with dual carbonyl groups
Damsinic acid C₁₅H₂₀O₃ 248.32 Ambrosia spp. Antimicrobial, allelopathic Reduced oxygen content limits polarity
Psilostachyin C C₁₅H₂₀O₄ 264.32 Ambrosia spp. Cytotoxic, plant growth inhibition Lactone ring enhances membrane disruption
Parthenolide C₁₅H₂₀O₃ 248.32 Tanacetum parthenium Anti-inflammatory, anticancer α-methylene-γ-lactone group
Juglone C₁₀H₆O₃ 174.15 Juglans spp. Mitochondrial inhibition Naphthoquinone redox activity

Research Findings and Implications

  • Structural-Activity Relationship (SAR): The presence of carbonyl groups in this compound correlates with its antioxidant capacity, while methylene groups in parthenolide enhance electrophilic reactivity .
  • Therapeutic Potential: Neuroprotective effects of this compound are understudied compared to parthenolide’s well-documented anticancer applications, suggesting avenues for future research .

Q & A

Q. What experimental methodologies are recommended for isolating Ambrosic acid from natural sources like Ambrosia artemisiaefolium?

Traditional isolation involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic separation techniques such as column chromatography or preparative TLC. Modern approaches utilize HPLC or GC-MS for higher purity . Researchers should validate compound identity using spectroscopic methods (NMR, IR, MS) and cross-reference with historical isolation protocols from primary literature (e.g., the 1972 study cited in Encyclopedia of Traditional Chinese Medicines) .

Q. How can structural elucidation of this compound be optimized to address spectral data ambiguities?

Combine multiple spectroscopic techniques (e.g., 2D-NMR for stereochemistry, high-resolution mass spectrometry for molecular formula confirmation). Cross-validate results with computational tools like DFT (Density Functional Theory) to model spectral properties. Document discrepancies in chemical shift assignments and resolve them through iterative refinement or collaborative verification .

Q. What in vitro or in vivo models are suitable for preliminary pharmacological studies of this compound?

Use cell-based assays (e.g., cytotoxicity, anti-inflammatory activity in RAW 264.7 macrophages) to screen bioactivity. For in vivo studies, prioritize rodent models with dose-response experiments to assess toxicity and efficacy. Adhere to preclinical guidelines (ICH Harmonised Tripartite Guidelines) for experimental design, including control groups and statistical power analysis .

Advanced Research Questions

Q. How should researchers address contradictory data in this compound’s reported bioactivity across studies?

Conduct systematic reviews to identify confounding variables (e.g., plant sourcing, extraction protocols). Replicate experiments under standardized conditions, and perform meta-analyses to quantify variability. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and isolate mechanisms of action .

Q. What strategies can optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Employ modular synthetic routes (e.g., esterification, glycosylation) with orthogonal protecting groups. Use DOE (Design of Experiments) to evaluate reaction parameters (catalyst loading, solvent polarity). Characterize intermediates via LC-MS and validate purity with chiral HPLC. Compare synthetic yields with natural extraction efficiencies to prioritize routes .

Q. How can computational modeling enhance the understanding of this compound’s molecular interactions?

Perform molecular docking studies (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., COX-2, NF-κB). Validate predictions with MD (Molecular Dynamics) simulations to assess stability. Cross-correlate in silico results with experimental IC50 values from enzymatic assays. Publish negative results to avoid publication bias .

Q. What protocols ensure reproducibility in this compound research amid variability in natural product sourcing?

Standardize plant material authentication (e.g., DNA barcoding, voucher specimens) and extraction conditions (temperature, solvent ratios). Share raw data (chromatograms, spectral files) via repositories like Zenodo. Use interlaboratory validation studies to establish consensus protocols .

Methodological Frameworks

  • Data Validation : Adopt the TRIPOD (Transparent Reporting of a Multivariable Prediction Model) guidelines for predictive modeling .
  • Contradiction Analysis : Apply dialectical frameworks (e.g., identifying principal vs. secondary contradictions in conflicting data) to prioritize unresolved questions .
  • Ethical Compliance : Align pharmacological testing with ARRIVE 2.0 guidelines for animal studies and obtain IRB approval for human cell line use .

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